3-Fluoro-5-methyl-pyridine hydrochloride
Overview
Description
“3-Fluoro-5-methyl-pyridine hydrochloride” is a chemical compound with the CAS number 1373223-28-9 . It is used for research and development purposes . The compound is not intended for medicinal, household, or other uses .
Molecular Structure Analysis
The molecular formula of “this compound” is C6H7ClFN . The InChI code is 1S/C6H6FN.ClH/c1-5-2-6(7)4-8-3-5;/h2-4H,1H3;1H .
Physical and Chemical Properties Analysis
“this compound” is a white solid . It has a molecular weight of 147.58 .
Scientific Research Applications
Synthesis and Chemical Reactions
3-Fluoro-5-methyl-pyridine hydrochloride is extensively used in organic synthesis, demonstrating its versatility as an intermediate. For instance, it serves as a key precursor in the development of novel pyridine derivatives by facilitating regioselective installation of functional groups. This capability enables the creation of complex molecules with potential applications in drug discovery and material science. A notable example includes the synthesis of pyridines substituted with different elements, highlighting innovative methodologies for modifying pyridine cores, such as dehalocyanation of iodopyridines and microwave-assisted hydrolysis of fluoropyridines to their corresponding pyridones (Kieseritzky & Lindström, 2010).
Catalysis and Methodology Development
The research also extends to the development of new catalytic methods that introduce functional groups onto the pyridine ring, demonstrating the chemical's adaptability in synthetic chemistry. For example, the C-3/5 methylation of pyridines using temporary dearomatisation shows an innovative approach to modifying the pyridine core, allowing for the efficient addition of methyl groups. This process leverages methanol and formaldehyde as reagents, showcasing a new avenue for the direct methylation of aromatic compounds (Grozavu et al., 2020).
Antiviral and Receptor Binding Studies
In the realm of pharmacology, derivatives of 3-Fluoro-5-methyl-pyridine have been evaluated for their binding properties to nicotinic acetylcholine receptors (nAChRs), demonstrating potential for the development of novel therapeutic agents. The synthesis and evaluation of specific analogues showcase their in vitro and in vivo receptor properties, offering insights into their selectivity and efficacy for α4β2-nAChRs. These studies provide a foundation for future research into the therapeutic applications of pyridine derivatives in treating neurological conditions (Ondachi et al., 2014).
Safety and Hazards
Future Directions
Fluorinated pyridines, including “3-Fluoro-5-methyl-pyridine hydrochloride”, are of interest due to their unique physical, chemical, and biological properties . They are often used in the development of new pharmaceuticals and agrochemicals . The synthesis of fluorinated pyridines is a challenging problem and a topic of ongoing research .
Mechanism of Action
Target of Action
It is known that fluorinated pyridines are often used in the synthesis of pharmaceuticals and agrochemicals , suggesting that the compound may interact with a variety of biological targets.
Mode of Action
Fluorinated pyridines, in general, are known for their unique physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring . This suggests that 3-Fluoro-5-methyl-pyridine hydrochloride may interact with its targets through electronic effects, influencing the behavior of other molecules in its vicinity.
Biochemical Pathways
Fluorinated pyridines are often involved in carbon-carbon bond-forming reactions, such as the suzuki–miyaura cross-coupling . This reaction involves the coupling of two chemically differentiated fragments with a metal catalyst, suggesting that this compound may play a role in similar biochemical pathways.
Result of Action
Given the compound’s potential involvement in carbon-carbon bond-forming reactions , it may influence the structure and function of various biomolecules.
Action Environment
It is known that the properties of fluorinated compounds can be affected by factors such as temperature, ph, and the presence of other chemicals .
Properties
IUPAC Name |
3-fluoro-5-methylpyridine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FN.ClH/c1-5-2-6(7)4-8-3-5;/h2-4H,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCXBDFLCODOXSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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